3-Acetylpyridine oxime
Overview
Description
3-Acetylpyridine oxime is a chemical compound with the molecular formula C7H8N2O . It is an aromatic ketone .
Synthesis Analysis
The synthesis of 3-Acetylpyridine oxime and similar compounds has been a subject of research. A study published in Nature reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study discussed the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .
Molecular Structure Analysis
The molecular structure of 3-Acetylpyridine oxime is characterized by the presence of a pyridine ring, an acetyl group, and an oxime group .
Chemical Reactions Analysis
3-Acetylpyridine oxime can participate in various chemical reactions. For instance, it can undergo oxidation reactions catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . Another study discussed the reactivity of oximes for diverse methodologies and synthetic applications .
Physical And Chemical Properties Analysis
3-Acetylpyridine oxime has a molecular weight of 136.15 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
Antidotes for Organophosphate Poisoning
Oximes, including 3-Acetylpyridine oxime, are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning . They have the ability to reactivate the enzyme—acetyl-cholinesterase (AChE), which is inhibited by OPs .
Pharmaceuticals and Drug Synthesis
Oximes are used as intermediates for the synthesis of several pharmacological derivatives . They are a significant class in medicinal chemistry due to their diverse biological and pharmacological applications .
Antibacterial Agents
Oxime-based cephalosporins, which could potentially include 3-Acetylpyridine oxime, have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
Anti-fungal Agents
Oximes, including 3-Acetylpyridine oxime, are known for their anti-fungal activities . They can be used in the treatment of various fungal infections .
Anti-inflammatory Agents
Oximes have anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation .
Anti-oxidant Agents
Oximes are known for their anti-oxidant activities . They can be used to neutralize harmful free radicals in the body .
Anti-cancer Agents
Oximes have anti-cancer activities . They can be used in the treatment of various types of cancer .
Catalysts in Organic Synthesis
Oxime derivatives are used as catalysts in multi-step organic synthesis . They are important synthetic main products and intermediate products .
Future Directions
Mechanism of Action
Target of Action
3-Acetylpyridine Oxime primarily targets the 4-hydroxy-tetrahydrodipicolinate reductase enzyme . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the biochemical reactions where it serves as an electron carrier .
Mode of Action
The compound interacts with its target by serving as an electron carrier, being alternately oxidized and reduced . This interaction results in changes in the enzymatic reactions, affecting the overall biochemical process .
Biochemical Pathways
3-Acetylpyridine Oxime affects the biochemical pathways where it serves as an electron carrier . The compound is involved in numerous enzymatic reactions, influencing the downstream effects of these pathways .
Pharmacokinetics
It is known that after intraperitoneal or subcutaneous injection, it is readily absorbed . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of 3-Acetylpyridine Oxime’s action are primarily related to its role as an electron carrier in enzymatic reactions . By being alternately oxidized and reduced, it influences the biochemical processes in which it is involved .
properties
IUPAC Name |
(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXORUOQNNOKN-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5973-83-1 | |
Record name | Ketone, methyl 3-pyridyl, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetylpyridine oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(3-pyridinyl)-, oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-acetylpyridine oxime in the synthesis of the N-substituted amides described in the paper?
A1: 3-Acetylpyridine oxime serves as a crucial starting material in one of the synthetic routes described for producing the target N-substituted amides []. The paper outlines a multi-step process:
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